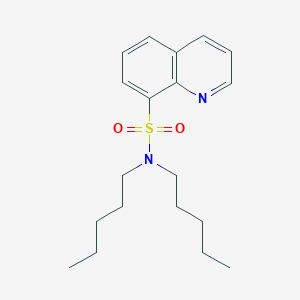
N-(2-ethylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Vue d'ensemble
Description
N-(2-ethylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects in various neurological disorders. It belongs to the class of isoxazolecarboxamides and has been shown to have high affinity and selectivity for the metabotropic glutamate receptor subtype 2 (mGluR2).
Mécanisme D'action
N-(2-ethylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide acts as a selective agonist for the mGluR2 receptor, which is a G protein-coupled receptor that is predominantly expressed in the presynaptic terminals of glutamatergic neurons in the brain. Activation of mGluR2 receptors by this compound leads to the inhibition of glutamate release, which in turn leads to the modulation of synaptic transmission and the reduction of excitatory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate in the prefrontal cortex and hippocampus, which are brain regions that are involved in the regulation of mood and cognition. In addition, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-ethylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is its high selectivity and affinity for the mGluR2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. In addition, it has been shown to have a good safety profile in animal models, with no significant adverse effects observed at therapeutic doses. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(2-ethylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of research is the development of more potent and selective agonists for the mGluR2 receptor, which could have greater therapeutic potential in various neurological disorders. Another area of research is the investigation of the long-term effects of this compound on synaptic plasticity and neuronal function, which could provide insights into its potential use as a neuroprotective agent. Finally, the use of this compound in combination with other drugs or therapies could also be explored as a potential treatment strategy for various neurological disorders.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including schizophrenia, anxiety, depression, and addiction. It has been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively. In addition, it has been shown to have antidepressant effects in animal models of depression and to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-13-8-4-6-10-15(13)20-19(22)18-12-16(21-24-18)14-9-5-7-11-17(14)23-2/h4-11,18H,3,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATCILQYLZFIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=NO2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-furyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4647457.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4647463.png)
![ethyl 4-[(3'-cyano-6'-methyl-3,4'-bipyridin-2'-yl)thio]-3-oxobutanoate](/img/structure/B4647477.png)


![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4647492.png)
![N-(4-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4647496.png)


![3-[(3-phenyl-2-propen-1-yl)amino]-1-adamantanol hydrochloride](/img/structure/B4647518.png)
![2-[(4-methoxyphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4647525.png)

![4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4647542.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B4647551.png)
